Ethyl 2-amino-5-iodobenzoate
Overview
Description
Ethyl 2-amino-5-iodobenzoate is an organic compound with the molecular formula C9H10INO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by an amino group and an iodine atom, respectively
Scientific Research Applications
Ethyl 2-amino-5-iodobenzoate has diverse applications in scientific research, including:
Medicinal Chemistry: It is used in the synthesis of various bioactive compounds with potential anticancer, antibacterial, and anti-inflammatory properties.
Chemical Biology: The compound serves as a building block for the synthesis of molecular probes and inhibitors for biological studies.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Safety and Hazards
Ethyl 2-amino-5-iodobenzoate is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and avoiding contact with skin and eyes . In case of inhalation, it’s advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If it comes into contact with the eyes, rinse cautiously with water for several minutes .
Mechanism of Action
Target of Action
Ethyl 2-amino-5-iodobenzoate is a chemical compound that has been investigated for its potential therapeutic applications . The primary targets of this compound are cyclin-dependent kinases 6 and 9 (CDK6 and CDK9) . These kinases play a crucial role in cell cycle regulation, and their inhibition can lead to the arrest of cell growth, making them attractive targets for anticancer therapies .
Mode of Action
The mode of action of this compound involves its interaction with its primary targets, CDK6 and CDK9 . This interaction results in the inhibition of these kinases, thereby disrupting the cell cycle and leading to the arrest of cell growth . This mechanism of action is particularly relevant in the context of cancer cells, which often exhibit uncontrolled growth and proliferation .
Biochemical Pathways
The action of this compound affects the biochemical pathways associated with cell cycle regulation . By inhibiting CDK6 and CDK9, this compound disrupts the normal progression of the cell cycle, leading to the arrest of cell growth . The downstream effects of this disruption can include apoptosis, or programmed cell death, which is a desirable outcome in the treatment of cancer .
Pharmacokinetics
These properties would have a significant impact on the bioavailability of this compound, influencing its effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of the action of this compound include the arrest of cell growth and the induction of apoptosis . These effects are the result of the compound’s inhibition of CDK6 and CDK9, which disrupts the cell cycle . In the context of cancer treatment, these effects could potentially lead to the reduction or elimination of cancerous cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the presence of other substances in the body, the pH of the environment, and the temperature . Understanding these influences is crucial for optimizing the use of this compound as a therapeutic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5-iodobenzoate typically involves the iodination of methyl anthranilate, followed by esterification. The process can be summarized as follows:
Iodination: Methyl anthranilate undergoes iodination using an iodine compound to form mthis compound.
Esterification: The methyl ester is then converted to the ethyl ester through a transesterification reaction using ethanol and an acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of efficient catalysts. The use of continuous flow reactors can also enhance the production efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-amino-5-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions:
Palladium Catalyst: Used in aminocarbonylation reactions.
Amine Nucleophiles: Such as primary and secondary amines.
Carbon Monoxide: Used in aminocarbonylation reactions.
Major Products:
5-Carboxamide Derivatives: Formed through aminocarbonylation.
5-Glyoxylamide Derivatives: Another product of aminocarbonylation, exhibiting significant cytotoxic potential.
Comparison with Similar Compounds
Ethyl 2-amino-5-iodobenzoate can be compared with other similar compounds such as:
Ethyl 2-amino-5-bromobenzoate: Similar structure but with a bromine atom instead of iodine.
Ethyl 2-amino-5-chlorobenzoate: Contains a chlorine atom instead of iodine.
Uniqueness: The presence of the iodine atom in this compound imparts unique reactivity and biological activity compared to its bromine and chlorine analogs.
Properties
IUPAC Name |
ethyl 2-amino-5-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCLHSGOJPEKKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475798 | |
Record name | ETHYL 2-AMINO-5-IODOBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
268568-11-2 | |
Record name | Benzoic acid, 2-amino-5-iodo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=268568-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ETHYL 2-AMINO-5-IODOBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-amino-5-iodo-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.606 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 2-amino-5-iodobenzoate in the synthesis of 2-chloro-5-iodobenzoic acid?
A1: this compound is a key intermediate in the synthesis of 2-chloro-5-iodobenzoic acid. The research paper describes a four-step synthesis starting from methyl anthranilate []. First, methyl anthranilate undergoes iodination to produce this compound. This intermediate then undergoes a Sandmeyer reaction followed by chlorination to yield 2-chloro-5-iodobenzoate. Finally, hydrolysis of 2-chloro-5-iodobenzoate yields the desired product, 2-chloro-5-iodobenzoic acid.
Q2: Are there alternative synthetic routes to 2-chloro-5-iodobenzoic acid that do not involve this compound?
A2: The provided abstract focuses solely on a specific synthetic route using this compound []. Further research is needed to explore alternative synthetic pathways for 2-chloro-5-iodobenzoic acid. Exploring different starting materials, reaction conditions, or even different synthetic strategies could potentially lead to the discovery of alternative routes.
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